(E,E)-GLL398

説明

特性

分子式 |

C25H23BO4 |

|---|---|

分子量 |

398.3 g/mol |

IUPAC名 |

(E)-3-[4-[(E)-1-(4-boronophenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid |

InChI |

InChI=1S/C25H23BO4/c1-2-23(19-6-4-3-5-7-19)25(21-13-15-22(16-14-21)26(29)30)20-11-8-18(9-12-20)10-17-24(27)28/h3-17,29-30H,2H2,1H3,(H,27,28)/b17-10+,25-23- |

InChIキー |

BINZFDGAOTWQNC-VZBZSUMNSA-N |

外観 |

White to off-white solid powder |

純度 |

>98% (contains E and Z isomers). |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

GLL398; GLL-398; GLL 398. |

製品の起源 |

United States |

Foundational & Exploratory

(E,E)-GLL398: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E,E)-GLL398 is an orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD).[1][2] As a boron-modified analog of GW5638, it represents a significant advancement in endocrine therapy for breast cancer.[1][2] Its potent antiestrogenic activity and efficacy in degrading the estrogen receptor (ER), coupled with superior oral bioavailability, position it as a promising therapeutic agent, particularly for treating advanced or metastatic breast cancers, including those that have developed resistance to other endocrine therapies.[2][3] This guide provides an in-depth overview of the core mechanism of action of (E,E)-GLL398, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: A Potent ERα Antagonist and Degrader

The primary molecular target of (E,E)-GLL398 is the Estrogen Receptor Alpha (ERα), a key driver in the majority of breast cancers.[1] The mechanism of action is twofold:

-

ERα Antagonism: (E,E)-GLL398 competitively binds to ERα, acting as an antagonist. This binding induces conformational changes in the receptor, which impairs its ability to bind to coactivator proteins, thereby preventing hormone-dependent transactivation of target genes.[2]

-

ERα Degradation: Crucially, beyond simple antagonism, (E,E)-GLL398 actively promotes the degradation of the ERα protein.[2] This depletion of cellular ERα levels effectively shuts down the estrogen signaling pathway, a mechanism that is vital for the growth and proliferation of ER-positive breast cancer cells. This degradation activity is also effective against constitutively active mutant forms of ERα, such as the Y537S mutation, which is a common mechanism of acquired resistance to endocrine therapies.[2][4]

Quantitative Data

The potency of (E,E)-GLL398 has been quantified through various in vitro assays, demonstrating its high affinity for ERα and its efficiency as a degrader.

| Parameter | Receptor/Cell Line | Value (IC50) | Reference(s) |

| ERα Binding Affinity | Wild-Type ERα | 1.14 nM | [1] |

| Y537S Mutant ERα | 29.5 nM | [1] | |

| ERα Degradation | MCF-7 Cells | 0.21 µM |

Signaling Pathway

(E,E)-GLL398 exerts its therapeutic effect by disrupting the canonical ERα signaling pathway. In ER-positive breast cancer cells, the binding of estrogen to ERα leads to receptor dimerization, nuclear translocation, and binding to Estrogen Response Elements (EREs) in the promoter regions of target genes. This, in turn, recruits coactivators and initiates the transcription of genes essential for cell proliferation, such as PGR (progesterone receptor), MYC, and CCND1 (Cyclin D1).

(E,E)-GLL398, by binding to and degrading ERα, prevents these downstream events. The resulting decrease in the transcription of proliferation-driving genes leads to cell cycle arrest and a potent anti-tumor effect.[5][6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GLL398, an oral selective estrogen receptor degrader (SERD), blocks tumor growth in xenograft breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of CDK8 mediator kinase suppresses estrogen dependent transcription and the growth of estrogen receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of CDK8 mediator kinase suppresses estrogen dependent transcription and the growth of estrogen receptor positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of (E,E)-GLL398: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E,E)-GLL398 has emerged as a promising orally bioavailable selective estrogen receptor downregulator (SERD) with significant potential in the treatment of estrogen receptor-positive (ER+) breast cancer. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of (E,E)-GLL398. It details the rational design of this boron-modified triphenylethylene derivative, its multi-step synthesis, and the key experimental protocols used to characterize its biological activity. Quantitative data on its binding affinity, ERα degradation capability, and pharmacokinetic profile are presented in structured tables for clear comparison. Furthermore, this document includes visualizations of the ERα signaling pathway affected by GLL398 and the experimental workflows, rendered using Graphviz, to facilitate a deeper understanding of its mechanism of action and preclinical assessment.

Introduction: The Rationale for a Novel Oral SERD

Hormone therapy is a cornerstone in the management of ER+ breast cancer. However, the efficacy of existing treatments can be limited by poor oral bioavailability and the development of resistance. Fulvestrant, the first-in-class SERD, is administered via intramuscular injection, which can be inconvenient for patients. This has driven the search for potent, orally active SERDs.

(E,E)-GLL398 was rationally designed as a boron-modified analog of GW7604, a known SERD. The key innovation in the design of GLL398 is the replacement of the phenolic hydroxyl group in GW7604 with a boronic acid moiety. This modification was intended to block the primary site of phase II metabolism, thereby enhancing oral bioavailability while maintaining the pharmacological activity of the parent compound.[1][2]

Synthesis of (E,E)-GLL398

The synthesis of (E,E)-GLL398 is a multi-step process that begins with commercially available starting materials. The detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of (E,E)-GLL398

Step 1: Synthesis of 1,1'-(methanediylbis(4,1-phenylene))bis(4-bromobenzene)

-

To a solution of bis(4-bromophenyl)methanone in THF, add propiophenone.

-

Slowly add a solution of TiCl4 in THF at 0 °C.

-

Add zinc dust portion-wise and reflux the mixture.

-

After cooling, quench the reaction with K2CO3 solution and extract with ethyl acetate.

-

Purify the crude product by column chromatography to yield the bis(bromobenzene) intermediate.

Step 2: Synthesis of methyl (E)-3-(4-(1-(4-bromophenyl)-2-phenylbut-1-en-1-yl)phenyl)acrylate

-

To a solution of the bis(bromobenzene) intermediate in triethylamine, add methyl acrylate, Pd(OAc)2, and PPh3.

-

Heat the mixture under an inert atmosphere.

-

After cooling, filter the mixture and concentrate the filtrate.

-

Purify the residue by column chromatography to obtain the monoacrylate product.

Step 3: Synthesis of (E)-3-(4-(1-(4-bromophenyl)-2-phenylbut-1-en-1-yl)phenyl)acrylic acid

-

To a solution of the methyl acrylate intermediate in a mixture of THF and methanol, add a solution of NaOH.

-

Stir the mixture at room temperature.

-

Acidify the reaction mixture with HCl and extract with ethyl acetate.

-

Purify the crude product by recrystallization to yield the acrylic acid derivative.

Step 4: Synthesis of (E)-3-(4-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2-phenylbut-1-en-1-yl)phenyl)acrylic acid

-

To a solution of the acrylic acid derivative in 1,4-dioxane, add bis(pinacolato)diboron, Pd(dppf)Cl2, and KOAc.

-

Heat the mixture under an inert atmosphere.

-

After cooling, dilute the mixture with water and extract with ethyl acetate.

-

Purify the crude product by column chromatography to obtain the boronate ester.

Step 5: Synthesis of (E,E)-GLL398

-

To a solution of the boronate ester in a mixture of THF and water, add NaIO4 and 1 N HCl.

-

Stir the mixture at room temperature.

-

Extract the mixture with ethyl acetate and purify the crude product by preparative HPLC to yield (E,E)-GLL398.

Biological Activity and Mechanism of Action

(E,E)-GLL398 exerts its anticancer effects by binding to the estrogen receptor α (ERα) and inducing its degradation. This leads to the downregulation of ERα-mediated signaling pathways that are crucial for the proliferation of ER+ breast cancer cells.

Quantitative Data Summary

| Parameter | Value | Cell Line/System | Reference |

| ERα Binding Affinity (IC50) | 1.14 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay | [1] |

| ERα Degradation (IC50) | 0.21 µM | MCF-7 cells | [1] |

| Oral Bioavailability (AUC) | 36.9 µg·h/mL | Rats | [1] |

| Cmax | 4.5 µg/mL | Rats | |

| Tmax | 2 h | Rats | |

| Half-life (t1/2) | 4.8 h | Rats |

ERα Signaling Pathway

GLL398 targets the ERα signaling pathway, a critical driver of proliferation in ER+ breast cancer. Upon binding to GLL398, ERα is targeted for proteasomal degradation, leading to the inhibition of downstream gene transcription.

Caption: Mechanism of action of GLL398 in ERα signaling.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay

This assay is used to determine the binding affinity of GLL398 to ERα.

Protocol:

-

Prepare a reaction mixture containing terbium-labeled anti-GST antibody, a fluorescent ligand (tracer), and the GST-tagged ERα protein in assay buffer.

-

Add serial dilutions of (E,E)-GLL398 or a control compound to the wells of a 384-well plate.

-

Add the reaction mixture to the wells.

-

Incubate the plate at room temperature for 2-4 hours.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).

-

The IC50 value is calculated from the competition binding curve.

ERα Degradation Assay in MCF-7 Cells

This assay quantifies the ability of GLL398 to induce the degradation of ERα protein in breast cancer cells.

Protocol:

-

Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of (E,E)-GLL398 or a vehicle control for 24 hours.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody against ERα, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the extent of ERα degradation.

Caption: Workflow for the ERα degradation assay.

In Vivo Xenograft Studies in Mice

These studies evaluate the in vivo efficacy of GLL398 in a tumor model.

Protocol:

-

Implant MCF-7 cells subcutaneously into the flank of female immunodeficient mice.

-

Supplement the mice with estrogen pellets to support tumor growth.

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer (E,E)-GLL398 (e.g., 10 mg/kg) or vehicle control orally on a daily schedule.

-

Measure tumor volume and body weight regularly (e.g., twice weekly).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for ERα levels).

Conclusion

(E,E)-GLL398 is a rationally designed, orally bioavailable SERD that demonstrates potent ERα binding and degradation activities. Preclinical studies have shown its efficacy in inhibiting the growth of ER+ breast cancer cells both in vitro and in vivo. Its favorable pharmacokinetic profile makes it a promising candidate for further clinical development as a novel treatment for hormone-receptor-positive breast cancer. The detailed protocols and data presented in this technical guide provide a comprehensive resource for researchers and drug development professionals in the field of oncology.

References

(E,E)-GLL398: A Technical Guide to a Novel Oral Selective Estrogen Receptor Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E,E)-GLL398 is a novel, orally bioavailable, nonsteroidal Selective Estrogen Receptor Degrader (SERD). It is a boron-modified derivative of GW7604, designed to enhance oral bioavailability while retaining potent antiestrogenic and ERα-degrading activities.[1][2] This document provides a comprehensive technical overview of (E,E)-GLL398, including its chemical structure, physicochemical and pharmacological properties, mechanism of action, and detailed experimental protocols for its characterization. The information is intended to serve as a valuable resource for researchers in oncology and drug development, particularly those focused on endocrine therapies for breast cancer.

Chemical Structure and Physicochemical Properties

(E,E)-GLL398 is a triphenylethylene derivative where a boronic acid functional group replaces the phenolic hydroxyl group of its parent compound, GW7604.[1] This modification is key to its improved pharmacokinetic profile, as it blocks the primary site of phase II metabolism.[1]

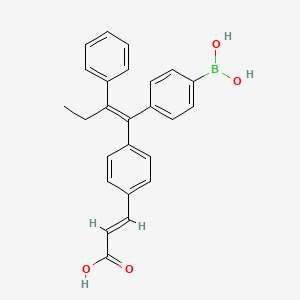

Chemical Name: (E,E)-3-(4-(1-(4-boronophenyl)-2-phenylbut-1-en-1-yl)phenyl)acrylic acid CAS Number: 2077980-80-2[3] Molecular Formula: C25H23BO4 Molecular Weight: 398.26 g/mol [4]

Below is the two-dimensional chemical structure of (E,E)-GLL398.

(Note: An actual high-resolution image of the chemical structure would be inserted here in a final document.)

Pharmacological Properties and Quantitative Data

(E,E)-GLL398 is characterized by its high binding affinity to Estrogen Receptor Alpha (ERα) and its potent ability to induce the degradation of the ERα protein.[1][5] Its efficacy has been demonstrated in both wild-type and mutant ERα models, which is clinically significant for treating endocrine-resistant breast cancers.[6][7]

Table 1: In Vitro Biological Activity of (E,E)-GLL398

| Parameter | Target | Assay Type | Value | Reference |

| IC₅₀ | Wild-Type ERα | TR-FRET Competitive Binding | 1.14 nM | [1][3][4][5][8][9][10][11][12] |

| IC₅₀ | Y537S Mutant ERα | Competitive Binding | 29.5 nM | [3][4][6][8][9] |

| IC₅₀ | ERα Degradation | Western Blot (MCF-7 cells) | 0.21 µM | [1][5][10][11][12] |

Table 2: Pharmacokinetic Properties of (E,E)-GLL398 in Rats

| Parameter | Route | Dose | Value | Comparison Compound (GW7604) | Reference |

| AUC | Oral | Not Specified | 36.9 µg·h/mL | 3.35 µg·h/mL | [5][10][11][12][13] |

Mechanism of Action: ERα Degradation

The primary mechanism of action for (E,E)-GLL398 is the degradation of the ERα protein. Unlike selective estrogen receptor modulators (SERMs) that primarily antagonize the receptor, SERDs like GLL398 bind to ERα and induce a conformational change that marks the receptor for proteasomal degradation. This leads to a reduction in the total cellular levels of ERα, thereby inhibiting downstream estrogen-dependent signaling pathways that are crucial for the proliferation of ER-positive breast cancer cells.[6][14]

The diagram below illustrates the signaling pathway of ERα and the point of intervention by (E,E)-GLL398.

Caption: Mechanism of (E,E)-GLL398 action on the ERα signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the characterization of (E,E)-GLL398.

Synthesis of (E,E)-GLL398

The synthesis of (E,E)-GLL398 is a multi-step process starting from bis(4-bromophenyl)methanone.[1][15]

Caption: Synthetic workflow for (E,E)-GLL398.

Detailed Protocol:

-

McMurry Reaction: bis(4-bromophenyl)methanone is reacted with propiophenone using TiCl₄ and Zn in THF to yield the bis(bromobenzene) intermediate.[1][15]

-

Heck Reaction: The bis(bromobenzene) is then substituted with methyl acrylate in the presence of palladium(II) acetate, triphenylphosphine, and triethylamine to produce the monoacrylate as the major product.[1][15]

-

Saponification: The methyl ester is hydrolyzed using NaOH in a methanol/THF solvent system.[15]

-

Borylation: The resulting carboxylic acid is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst.[15]

-

Hydrolysis: The final step involves the acidic hydrolysis of the pinacol boronate ester to yield the boronic acid, (E,E)-GLL398.[15]

TR-FRET Competitive Binding Assay for ERα

This assay is used to determine the binding affinity of (E,E)-GLL398 to ERα.[1][16]

Caption: Workflow for the TR-FRET competitive binding assay.

Detailed Protocol:

-

Reagent Preparation: A GST-tagged human ERα ligand-binding domain (LBD) is used with a terbium-labeled anti-GST antibody and a fluorescent small molecule ERα ligand (tracer).[16]

-

Assay Plate Preparation: Test compounds, including (E,E)-GLL398, are serially diluted in DMSO and then further diluted in the assay buffer.[16]

-

Reaction: The ERα-LBD and the terbium-labeled antibody are pre-mixed. This mixture is then added to the assay plate containing the test compound and the fluorescent tracer.[16]

-

Incubation: The plate is incubated at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.[16]

-

Detection: The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is measured using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~495 nm (for terbium) and ~520 nm (for the tracer).[13]

-

Data Analysis: The ratio of the acceptor (tracer) to donor (terbium) emission is calculated. A decrease in this ratio indicates displacement of the tracer by the test compound. The IC₅₀ value is determined by plotting the FRET ratio against the logarithm of the compound concentration.[16]

ERα Degradation Assay (Western Blot)

This assay quantifies the ability of (E,E)-GLL398 to induce the degradation of the ERα protein in breast cancer cells (e.g., MCF-7).[1]

Detailed Protocol:

-

Cell Culture and Treatment: MCF-7 cells are cultured in appropriate media. Cells are then treated with various concentrations of (E,E)-GLL398 or a vehicle control (DMSO) for a specified time (e.g., 24 hours).[1]

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease inhibitors.[17]

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.[1]

-

SDS-PAGE: Equal amounts of protein from each sample are denatured in Laemmli buffer and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[17]

-

Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.[17]

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with a primary antibody specific for ERα. A primary antibody for a loading control (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.[1][17]

-

Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1][17]

-

Data Analysis: The intensity of the ERα band is quantified and normalized to the loading control. The percentage of ERα degradation is calculated relative to the vehicle-treated control. The IC₅₀ for degradation is determined from a dose-response curve.[1]

In Vivo Xenograft Tumor Model

This model assesses the anti-tumor efficacy of (E,E)-GLL398 in vivo.[7][18]

Detailed Protocol:

-

Cell Preparation and Implantation: ER-positive breast cancer cells (e.g., MCF-7) are harvested and suspended in a suitable medium, often mixed with Matrigel. The cell suspension is subcutaneously injected into the flank or mammary fat pad of immunocompromised mice (e.g., nude mice).[19][20]

-

Estrogen Supplementation: Since MCF-7 cell growth is estrogen-dependent, mice are supplemented with estrogen, typically via a slow-release pellet implanted subcutaneously.[7]

-

Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.[18]

-

Drug Administration: (E,E)-GLL398 is administered orally (e.g., by daily gavage) at specified doses (e.g., 5 mg/kg and 20 mg/kg). The control group receives the vehicle.[6]

-

Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.[18]

-

Study Endpoint: The study is concluded after a predetermined period (e.g., 3-4 weeks) or when tumors in the control group reach a specified size. Tumors and tissues may be harvested for further analysis (e.g., IHC for ERα and Ki67).[6]

Conclusion

(E,E)-GLL398 is a promising oral SERD with potent ERα binding and degradation properties. Its superior oral bioavailability compared to its parent compound makes it a strong candidate for further clinical evaluation in the treatment of ER-positive breast cancer, including cases of acquired resistance to other endocrine therapies.[5][10] The data and protocols presented in this guide provide a foundational resource for researchers working on the preclinical and clinical development of (E,E)-GLL398 and other novel SERDs.

References

- 1. benchchem.com [benchchem.com]

- 2. google.com [google.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. GLL 398 | Estrogen Receptor/ERR | TargetMol [targetmol.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice | Bentham Science [benthamscience.com]

- 8. researchgate.net [researchgate.net]

- 9. LanthaScreen™ TR-FRET ER alpha Competitive Binding Kit 800 x 20 μL assays | Buy Online [thermofisher.com]

- 10. Rational Design of a Boron-Modified Triphenylethylene (GLL398) as an Oral Selective Estrogen Receptor Downregulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. GLL-398 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 13. Estrogen receptor alpha/co-activator interaction assay - TR-FRET - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GLL398, an Oral Selective Estrogen Receptor Degrader (SERD), Blocks Tumor Growth in Xenograft Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rational Design of a Boron-Modified Triphenylethylene (GLL398) as an Oral Selective Estrogen Receptor Downregulator - PMC [pmc.ncbi.nlm.nih.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. bio-rad.com [bio-rad.com]

- 18. GLL398, an oral selective estrogen receptor degrader (SERD), blocks tumor growth in xenograft breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]

- 20. meliordiscovery.com [meliordiscovery.com]

(E,E)-GLL398: A Technical Guide to its Estrogen Receptor Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E,E)-GLL398 is a potent and orally bioavailable selective estrogen receptor degrader (SERD).[1][2] As a boron-modified analog of GW5638, it has demonstrated significant potential in the context of endocrine therapies for breast cancer.[2] This technical guide provides an in-depth overview of the binding affinity of (E,E)-GLL398 to estrogen receptors, its mechanism of action, and the experimental methodologies used for its characterization.

Estrogen Receptor Binding Affinity

(E,E)-GLL398 exhibits a high and selective binding affinity for Estrogen Receptor Alpha (ERα). The quantitative binding affinities are summarized in the table below.

| Receptor | Ligand | IC50 (nM) | Assay Method | Reference |

| Wild-Type ERα | (E,E)-GLL398 | 1.14 | Fluorescence Resonance Energy Transfer (FRET) | [1][3][4] |

| Mutant ERα (Y537S) | (E,E)-GLL398 | 29.5 | FRET-based competitive binding assay | [1][5] |

Note on ERβ Binding Affinity: Extensive literature searches did not yield quantitative binding data for (E,E)-GLL398 to Estrogen Receptor Beta (ERβ). The available research consistently highlights the selectivity of (E,E)-GLL398 for ERα, suggesting that its affinity for ERβ is likely significantly lower and has not been a primary focus of investigation.

Mechanism of Action: Selective Estrogen Receptor Degradation

(E,E)-GLL398 functions as a selective estrogen receptor degrader (SERD). Its primary mechanism of action involves binding to ERα, which induces a conformational change in the receptor. This altered conformation is recognized by the cellular machinery responsible for protein degradation, leading to the ubiquitination and subsequent degradation of the ERα protein by the proteasome. This reduction in cellular ERα levels effectively abrogates estrogen-dependent signaling pathways that are critical for the proliferation of ER-positive breast cancer cells.[5]

Signaling Pathway

The binding of (E,E)-GLL398 to ERα initiates a cascade of events leading to the degradation of the receptor and the inhibition of downstream signaling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GLL398, an oral selective estrogen receptor degrader (SERD), blocks tumor growth in xenograft breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rational Design of a Boron-Modified Triphenylethylene (GLL398) as an Oral Selective Estrogen Receptor Downregulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rational Design of a Boron-Modified Triphenylethylene (GLL398) as an Oral Selective Estrogen Receptor Downregulator - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GLL398, an Oral Selective Estrogen Receptor Degrader (SERD), Blocks Tumor Growth in Xenograft Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of (E,E)-GLL398: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E,E)-GLL398 is an orally bioavailable, nonsteroidal selective estrogen receptor degrader (SERD). It represents a significant advancement in endocrine therapy for estrogen receptor-positive (ER+) breast cancer. By binding to the estrogen receptor (ERα) and inducing its degradation, GLL398 effectively abrogates ER-mediated signaling pathways that drive tumor growth. This technical guide provides a comprehensive overview of the preclinical data available for (E,E)-GLL398, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.

Core Mechanism of Action: Estrogen Receptor Degradation

(E,E)-GLL398 functions as a pure antiestrogen by binding to the ligand-binding domain of the estrogen receptor α (ERα). This binding event not only antagonizes the receptor, preventing its interaction with endogenous estrogens, but also induces a conformational change that marks the receptor for proteasomal degradation. This dual mechanism of action effectively eliminates the key driver of ER+ breast cancer cell proliferation.

Signaling Pathway

The signaling pathway illustrates how (E,E)-GLL398 targets and promotes the degradation of the estrogen receptor, thereby inhibiting downstream signaling that leads to tumor cell proliferation.

Caption: Mechanism of action of (E,E)-GLL398 as a Selective Estrogen Receptor Degrader (SERD).

Quantitative In Vitro Data

The in vitro activity of (E,E)-GLL398 has been characterized through various assays, demonstrating its high potency in binding to and degrading both wild-type and mutant estrogen receptors.

| Parameter | Wild-Type ERα | Y537S Mutant ERα | Reference Compound (Fulvestrant) | Reference |

| Binding Affinity (IC50) | 1.14 nM | 29.5 nM | 0.8 nM (WT), 19.3 nM (Y537S) | [1][2] |

| ERα Degradation (IC50) in MCF-7 Cells | 0.21 µM | Not Reported | Not Reported | [3] |

Experimental Protocols: In Vitro Assays

ERα Binding Affinity Assay (LanthaScreen™ TR-FRET)

This assay quantifies the binding affinity of (E,E)-GLL398 to the estrogen receptor ligand-binding domain (LBD).

Workflow:

Caption: Workflow for the LanthaScreen™ TR-FRET ERα Competitive Binding Assay.

Detailed Protocol:

-

Reagent Preparation: All reagents are prepared in the appropriate assay buffer. (E,E)-GLL398 is serially diluted to the desired concentrations.

-

Assay Plate Preparation: The fluorescent tracer and dilutions of (E,E)-GLL398 are added to the wells of a 384-well assay plate.

-

Reaction Initiation: A mixture of the GST-tagged ERα-LBD and the terbium-labeled anti-GST antibody is added to each well.

-

Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

-

Signal Detection: The time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured using a plate reader. The ratio of the acceptor (520 nm) to donor (495 nm) emission is calculated.

-

Data Analysis: The data is plotted as the TR-FRET ratio versus the log of the compound concentration, and the IC50 value is determined using a sigmoidal dose-response curve fit.

ERα Degradation Assay (Western Blot)

This assay is used to confirm the degradation of the ERα protein in breast cancer cells following treatment with (E,E)-GLL398.

Workflow:

Caption: Workflow for Western Blot analysis of ERα degradation.

Detailed Protocol:

-

Cell Culture and Treatment: MCF-7 cells are cultured to ~70-80% confluency and then treated with varying concentrations of (E,E)-GLL398 for specified durations.

-

Protein Extraction: Cells are washed with ice-cold PBS and then lysed using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size via electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific for ERα, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on X-ray film or with a digital imager. The intensity of the bands corresponding to ERα is quantified.

In Vivo Efficacy

(E,E)-GLL398 has demonstrated potent anti-tumor activity in preclinical xenograft models of breast cancer.

MCF-7 Xenograft Model

| Dose | Treatment Duration | Tumor Growth Inhibition | Reference |

| 5 mg/kg, oral gavage, daily | 21 days | Significant inhibition of tumor growth | [2] |

| 20 mg/kg, oral gavage, daily | 21 days | Potent inhibition of tumor growth | [2] |

Patient-Derived Xenograft (PDX) Model (WHIM20, ERα Y537S mutant)

| Dose | Treatment Duration | Tumor Response | Reference |

| 5 mg/kg, oral gavage, daily | 23 days | Near complete growth inhibition | [1] |

| 20 mg/kg, oral gavage, daily | 23 days | Significant tumor regression | [1] |

Experimental Protocols: In Vivo Models

MCF-7 Xenograft Tumor Model

Workflow:

Caption: Workflow for the MCF-7 xenograft tumor model study.

Detailed Protocol:

-

Cell Implantation: MCF-7 cells are harvested and resuspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of female immunodeficient mice. Estrogen supplementation is provided to support tumor growth.

-

Tumor Development: Tumors are allowed to grow to a predetermined size (e.g., 100-150 mm³).

-

Treatment: Mice are randomized into groups and treated daily with (E,E)-GLL398, formulated for oral gavage, or vehicle control.

-

Monitoring: Tumor size and body weight are measured regularly (e.g., twice weekly).

Pharmacokinetics

(E,E)-GLL398 exhibits superior oral bioavailability compared to earlier generation SERDs.

| Parameter | Value | Species | Dose | Reference |

| AUC | 36.9 µg·h/mL | Rat | 10 mg/kg, oral | [3] |

| Cmax | Not Reported | Rat | 10 mg/kg, oral | |

| Tmax | Not Reported | Rat | 10 mg/kg, oral | |

| Half-life (t½) | Not Reported | Rat | 10 mg/kg, oral |

Conclusion

The preclinical data for (E,E)-GLL398 strongly support its development as a potent, orally bioavailable SERD for the treatment of ER+ breast cancer. Its ability to effectively degrade both wild-type and mutant ERα, coupled with its robust in vivo anti-tumor activity and favorable pharmacokinetic properties, positions it as a promising therapeutic candidate. Further clinical investigation is warranted to fully elucidate its safety and efficacy in patients.

References

In Vitro Efficacy of GLL398 in Breast Cancer Cells: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the in vitro studies conducted on GLL398, a novel, orally bioavailable selective estrogen receptor degrader (SERD), and its effects on breast cancer cells. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this compound.

Core Efficacy and Potency

GLL398 demonstrates potent and selective activity against estrogen receptor-positive (ER+) breast cancer cells. Its primary mechanism of action is the degradation of the estrogen receptor alpha (ERα), a key driver of tumor growth in the majority of breast cancers.

Quantitative Efficacy Data

The following table summarizes the key in vitro efficacy parameters of GLL398.

| Parameter | Cell Line | Value | Reference |

| ERα Binding Affinity (IC50) | - | 1.14 nM | [1][2] |

| Mutant ERα (Y537S) Binding Affinity (IC50) | - | 29.5 nM | [1] |

| ERα Degradation (IC50) | MCF-7 | 0.21 µM | [1][2] |

| Antiproliferative Activity (IC50) | MCF-7 | Not explicitly stated, but potent inhibition observed | [2] |

| Antiproliferative Activity (IC50) | MCF-7/TamR (Tamoxifen-Resistant) | Not explicitly stated, but potent inhibition observed | [2] |

Mechanism of Action: ERα Degradation

GLL398 functions as a pure antiestrogen by binding to ERα and inducing its degradation through the ubiquitin-proteasome pathway. This dual action of antagonizing and eliminating the receptor makes it a promising therapeutic agent, particularly in the context of endocrine resistance.

Figure 1: Mechanism of GLL398-induced ERα degradation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the in vitro evaluation of GLL398.

Cell Culture

-

Cell Lines:

-

MCF-7 (ER-positive, luminal A breast cancer)

-

T47D (ER-positive, luminal A breast cancer)

-

MDA-MB-231 (ER-negative, triple-negative breast cancer)

-

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Western Blotting for ERα Degradation

This protocol is used to quantify the degradation of ERα protein following treatment with GLL398.

Figure 2: Workflow for Western Blotting analysis of ERα.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of GLL398 for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

-

Treatment: Treat breast cancer cells with GLL398 for the desired time period.

-

Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

-

Treatment: Treat breast cancer cells with GLL398 for the desired time period.

-

Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend them in a solution containing Propidium Iodide (PI) and RNase A.

-

Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Downstream Signaling Pathways

The degradation of ERα by GLL398 is expected to impact downstream signaling pathways that are crucial for breast cancer cell proliferation and survival. A key pathway regulated by ERα is the PI3K/AKT/mTOR pathway. While direct in vitro studies on GLL398's effect on this pathway are not yet available, the expected mechanism involves the disruption of ERα-mediated activation of PI3K.

Figure 3: Postulated effect of GLL398 on the ERα-PI3K/AKT/mTOR signaling pathway.

Conclusion

The in vitro data strongly support the continued development of GLL398 as a potent and orally bioavailable SERD for the treatment of ER-positive breast cancer. Its ability to effectively degrade both wild-type and mutant ERα suggests a potential to overcome endocrine resistance. Further in vitro studies are warranted to fully elucidate its effects on apoptosis, cell cycle, and downstream signaling pathways in a broader range of breast cancer cell lines.

References

GLL398: A Technical Guide to a Novel Selective Estrogen Receptor Degrader (SERD)

For Researchers, Scientists, and Drug Development Professionals

Abstract

GLL398 is a potent and orally bioavailable selective estrogen receptor degrader (SERD) that has demonstrated significant promise in preclinical models of breast cancer. As a boron-modified analog of GW5638, GLL398 exhibits enhanced pharmacokinetic properties while maintaining robust antiestrogenic and ER-degrading activities. This document provides a comprehensive technical overview of GLL398, including its mechanism of action, key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Introduction

Endocrine therapy is a cornerstone of treatment for estrogen receptor-positive (ER+) breast cancer. However, the development of resistance to conventional therapies, often driven by mutations in the estrogen receptor alpha (ESR1) gene, presents a significant clinical challenge. Selective estrogen receptor degraders (SERDs) represent a class of therapeutic agents that not only antagonize the estrogen receptor but also promote its degradation, thereby offering a potential strategy to overcome resistance. GLL398 has emerged as a promising next-generation oral SERD with potent activity against both wild-type and mutant ER.

Mechanism of Action

GLL398 exerts its therapeutic effect by binding to the estrogen receptor and inducing its subsequent degradation through the proteasomal pathway. This dual mechanism of action—antagonism and degradation—effectively abrogates ER signaling, leading to the inhibition of tumor growth in ER-dependent breast cancers. Notably, GLL398 has shown efficacy against tumors harboring the common Y537S ESR1 mutation, a key driver of acquired resistance to aromatase inhibitors.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for GLL398.

Table 1: In Vitro Binding Affinity and ERα Degradation

| Parameter | ERα (Wild-Type) | ERα (Y537S Mutant) | Cell Line | Reference |

| Binding Affinity (IC50) | 1.14 nM | 29.5 nM | - | [1][2] |

| ERα Degradation (IC50) | 0.21 µM | - | MCF-7 |

Table 2: In Vivo Efficacy in Xenograft Models

| Animal Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |

| MCF-7 Xenograft | GLL398 | 5 mg/kg (oral, daily) | Significant | [3] |

| GLL398 | 20 mg/kg (oral, daily) | Potent | [3] | |

| PDX (Y537S Mutant) | GLL398 | 5 mg/kg (oral, daily) | Significant | [2] |

| GLL398 | 20 mg/kg (oral, daily) | Potent | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of GLL398.

ERα Competitive Binding Assay (LanthaScreen™ TR-FRET)

This protocol is a representative method for determining the binding affinity of compounds to the estrogen receptor alpha based on time-resolved fluorescence resonance energy transfer (TR-FRET).[4][5][6]

-

Materials:

-

ERα ligand-binding domain (LBD) tagged with GST

-

Terbium (Tb)-labeled anti-GST antibody

-

Fluormone™ ES2 Green (fluorescent ER ligand)

-

Test compound (e.g., GLL398)

-

Assay buffer

-

384-well black assay plates

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the test compound dilutions.

-

Add a pre-mixed solution of Fluormone™ ES2 Green and ERα-LBD-GST to each well.

-

Add a pre-mixed solution of Tb-anti-GST antibody to each well.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 495 nm (Terbium) and 520 nm (Fluorescein).

-

Calculate the emission ratio (520 nm / 495 nm) and plot the results against the test compound concentration to determine the IC50 value.

-

ERα Degradation Assay (Western Blot)

This protocol describes a standard method for assessing the degradation of ERα in breast cancer cells following treatment with a SERD.

-

Materials:

-

MCF-7 breast cancer cells

-

Cell culture medium and supplements

-

Test compound (e.g., GLL398)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (anti-ERα, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of GLL398 for 24-48 hours.

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against ERα and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the extent of ERα degradation relative to the loading control.

-

In Vivo Xenograft Studies

The following are representative protocols for establishing and utilizing cell line-derived (MCF-7) and patient-derived xenograft (PDX) models to evaluate the in vivo efficacy of GLL398.[7][8][9][10][11][12][13]

-

4.3.1. MCF-7 Xenograft Model

-

Animal Model: Female athymic nude or NSG (NOD scid gamma) mice, 6-8 weeks old.

-

Estrogen Supplementation: Subcutaneously implant a 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) one week prior to cell implantation to support the growth of estrogen-dependent MCF-7 cells.[7]

-

Cell Implantation:

-

Culture MCF-7 cells to ~80% confluency.

-

Harvest and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel.

-

Subcutaneously inject 5-10 x 106 cells into the flank or orthotopically into the mammary fat pad of each mouse.

-

-

Treatment:

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer GLL398 orally (e.g., via gavage) at the desired doses (e.g., 5 mg/kg and 20 mg/kg) daily.[3] The control group receives the vehicle.

-

-

Tumor Monitoring: Measure tumor volume 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for ERα levels).

-

-

4.3.2. Patient-Derived Xenograft (PDX) Model

-

Animal Model: Female NSG (NOD scid gamma) mice, 6-8 weeks old.[14]

-

Tumor Implantation:

-

Obtain fresh, sterile patient breast tumor tissue.

-

In a sterile environment, mince the tumor into small fragments (2-3 mm³).

-

Make a small incision in the skin over the flank or mammary fat pad and implant a single tumor fragment subcutaneously or orthotopically.[8][12]

-

Close the incision with surgical clips or sutures.

-

-

Treatment and Monitoring: Follow the same procedures for treatment and tumor monitoring as described for the MCF-7 xenograft model. For tumors with specific mutations like ESR1 Y537S, this model provides a clinically relevant system to assess drug efficacy.[2]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key biological pathways and experimental workflows relevant to GLL398.

Caption: Estrogen Receptor Signaling and GLL398 Mechanism of Action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GLL398, an Oral Selective Estrogen Receptor Degrader (SERD), Blocks Tumor Growth in Xenograft Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. dovepress.com [dovepress.com]

- 9. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]

- 10. meliordiscovery.com [meliordiscovery.com]

- 11. Patient-Derived Xenograft Models of Breast Cancer and Their Application - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tumor.informatics.jax.org [tumor.informatics.jax.org]

(E,E)-GLL398: A Novel Selective Estrogen Receptor Degrader Targeting the ERα Y537S Mutant in Breast Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Acquired resistance to endocrine therapies, a major clinical challenge in the management of estrogen receptor-positive (ER+) breast cancer, is frequently driven by mutations in the estrogen receptor alpha (ERα), encoded by the ESR1 gene. The Y537S mutation in the ligand-binding domain of ERα is one of the most common alterations, leading to constitutive, ligand-independent receptor activation and resistance to standard-of-care antiestrogens. (E,E)-GLL398 has emerged as a promising therapeutic agent, functioning as a potent and orally bioavailable Selective Estrogen Receptor Degrader (SERD) with demonstrated efficacy against ERα Y537S mutant breast cancer models. This technical guide provides a comprehensive overview of the preclinical data on (E,E)-GLL398, focusing on its mechanism of action, binding affinity, and in vivo efficacy in targeting the ERα Y537S mutant. Detailed experimental methodologies and signaling pathway diagrams are presented to facilitate a deeper understanding for researchers and drug development professionals.

Introduction: The Challenge of ERα Y537S-Mediated Endocrine Resistance

The ERα Y537S mutation locks the receptor in a constitutively active conformation, promoting the recruitment of coactivators and downstream signaling pathways that drive tumor growth, even in the absence of estrogen.[1][2] This ligand-independent activity renders traditional endocrine therapies that target the ligand-binding pocket, such as tamoxifen, less effective.[3][4] Consequently, there is a critical need for novel therapeutic strategies that can effectively neutralize the activity of this mutant receptor. SERDs represent a key therapeutic class designed to address this challenge by promoting the degradation of the ERα protein.

(E,E)-GLL398: A Potent Degrader of Wild-Type and Mutant ERα

(E,E)-GLL398 is a novel, orally bioavailable SERD that has demonstrated significant preclinical activity against both wild-type and Y537S mutant ERα.[5][6] Its mechanism of action involves binding to the ERα protein and inducing its degradation through the proteasome pathway, thereby eliminating the driver of tumor growth.[5]

Binding Affinity to ERα and ERα Y537S

The binding affinity of (E,E)-GLL398 to both wild-type ERα and the Y537S mutant has been quantified using competitive binding assays. As shown in the table below, while GLL398 exhibits high affinity for both forms of the receptor, there is a moderate reduction in binding affinity for the Y537S mutant compared to the wild-type.[5] This is a common feature among SERDs and highlights the need for potent molecules to effectively target the mutant receptor.[5]

| Compound | Target | IC50 (nM) | Reference |

| (E,E)-GLL398 | Wild-Type ERα | 1.14 | [7] |

| (E,E)-GLL398 | ERα Y537S | 29.5 | [5][7] |

| Fulvestrant | ERα Y537S | 19.3 | [5] |

Table 1: Comparative binding affinities of (E,E)-GLL398 and Fulvestrant to Wild-Type and Y537S Mutant ERα.

In Vivo Efficacy of (E,E)-GLL398

The anti-tumor activity of (E,E)-GLL398 has been evaluated in preclinical xenograft models of breast cancer, including those harboring the ERα Y537S mutation.

MCF-7 Xenograft Model

In nude mice bearing MCF-7 breast cancer xenografts (expressing wild-type ERα), daily oral administration of (E,E)-GLL398 resulted in a dose-dependent inhibition of tumor growth.[5]

| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition | Reference |

| Vehicle Control | - | Oral Gavage | - | [5] |

| (E,E)-GLL398 | 5 | Oral Gavage | Significant | [5] |

| (E,E)-GLL398 | 20 | Oral Gavage | Potent | [5] |

Table 2: In vivo efficacy of (E,E)-GLL398 in an MCF-7 xenograft model.

Patient-Derived Xenograft (PDX) Model with ERα Y537S

The efficacy of (E,E)-GLL398 was further demonstrated in a patient-derived xenograft (PDX) model established from a tumor harboring the ERα Y537S mutation (WHIM20).[5] Daily oral administration of (E,E)-GLL398 completely blocked tumor growth during the treatment period, highlighting its potent activity against endocrine-resistant breast cancer.[5]

| Treatment Group | Tumor Model | Administration Route | Outcome | Reference |

| Vehicle Control | WHIM20 (ERα Y537S) | Oral Gavage | Progressive Tumor Growth | [5] |

| (E,E)-GLL398 | WHIM20 (ERα Y537S) | Oral Gavage | Complete Tumor Growth Blockade | [5] |

Table 3: In vivo efficacy of (E,E)-GLL398 in a patient-derived xenograft model harboring the ERα Y537S mutation.

Signaling Pathways and Mechanism of Action

The ERα Y537S mutation leads to a constitutively active receptor that drives downstream signaling pathways independent of estrogen. (E,E)-GLL398 acts by targeting the mutant receptor for degradation, thereby shutting down these oncogenic signals.

Proteomic studies have revealed that the ERα Y537S mutation leads to the enrichment of mitotic and immune signaling pathways, as well as enhanced activity of cyclin-dependent kinases (CDKs) and mTOR.[8] Furthermore, the mutation alters the crosstalk between ERα and the progesterone receptor (PR) and upregulates the IRS1 signaling pathway, contributing to endocrine resistance.[2][9] (E,E)-GLL398, by degrading the mutant ERα, effectively abrogates these downstream signaling cascades.

References

- 1. Proteomic profiling identifies key coactivators utilized by mutant ERα proteins as potential new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ERα/PR crosstalk is altered in the context of the ERα Y537S mutation and contributes to endocrine therapy-resistant tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The ER-alpha mutation Y537S confers Tamoxifen-resistance via enhanced mitochondrial metabolism, glycolysis and Rho-GDI/PTEN signaling: Implicating TIGAR in somatic resistance to endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genomic modelling of the ESR1 Y537S mutation for evaluating function and new therapeutic approaches for metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GLL398, an Oral Selective Estrogen Receptor Degrader (SERD), Blocks Tumor Growth in Xenograft Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SAT-341 Pharmacology and Metabolism of GLL398 an Oral Selective Estrogen Receptor Degrader for Endocrine Therapy of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Proteomic profiling reveals that ESR1 mutations enhance cyclin-dependent kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. knowledge.uchicago.edu [knowledge.uchicago.edu]

An In-depth Technical Guide to the Pharmacology of the Oral SERD GLL398

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GLL398 is a novel, orally bioavailable, nonsteroidal Selective Estrogen Receptor Degrader (SERD) currently in preclinical development for the treatment of estrogen receptor-positive (ER+) breast cancer. Developed as a boron-modified analog of GW5638, GLL398 demonstrates potent estrogen receptor (ER) binding and degradation, leading to significant antitumor activity in preclinical models of both endocrine-sensitive and resistant breast cancer. Its favorable oral pharmacokinetic profile distinguishes it from the intramuscularly administered SERD, fulvestrant, and positions it as a promising candidate for further clinical investigation. This technical guide provides a comprehensive overview of the pharmacology of GLL398, including its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by detailed experimental protocols and quantitative data.

Introduction

Endocrine therapy is a cornerstone of treatment for ER+ breast cancer. However, the development of resistance, often driven by mutations in the estrogen receptor alpha gene (ESR1), remains a significant clinical challenge. Selective Estrogen Receptor Degraders (SERDs) represent a key therapeutic class that both antagonizes and degrades the ER protein. Fulvestrant, the first-in-class SERD, has demonstrated clinical efficacy but is limited by its poor pharmacokinetic properties and intramuscular route of administration. This has spurred the development of orally bioavailable SERDs.

GLL398 is a boron-modified triphenylethylene derivative designed to overcome the limitations of existing endocrine therapies. Its unique chemical structure confers high binding affinity to both wild-type and mutant ER, potent ER degradation activity, and superior oral bioavailability.

Mechanism of Action

GLL398 exerts its anticancer effects through a dual mechanism of action: competitive antagonism of the estrogen receptor and induction of its degradation.

-

ER Antagonism: GLL398 competitively binds to the ligand-binding domain of the ER, preventing the binding of estradiol and subsequent conformational changes required for receptor activation and downstream signaling.

-

ER Degradation: Upon binding, GLL398 induces a conformational change in the ER protein that marks it for ubiquitination and subsequent degradation by the proteasome. This reduction in cellular ER levels effectively abrogates ER-mediated signaling pathways that drive tumor growth.

The degradation of the ER is a key advantage of SERDs, as it can overcome resistance mechanisms associated with ESR1 mutations that lead to ligand-independent receptor activation.

Signaling Pathway

The following diagram illustrates the mechanism of action of GLL398 in an ER+ breast cancer cell.

Caption: Mechanism of action of GLL398 in an ER+ breast cancer cell.

Quantitative Pharmacology

In Vitro Potency

GLL398 demonstrates high binding affinity for both wild-type (WT) and mutant estrogen receptor alpha (ERα), and potent ERα degradation activity in breast cancer cell lines.

| Parameter | GLL398 | Fulvestrant | AZD9496 | GW7604 |

| ERα (WT) Binding IC50 (nM) | 1.14[1] | 0.8 | N/A | N/A |

| ERα (Y537S) Binding IC50 (nM) | 29.5[1] | 19.3 | 14.8 | N/A |

| ERα Degradation IC50 in MCF-7 cells (µM) | 0.21 | N/A | N/A | 0.22 |

| N/A: Not available in the cited literature. |

Preclinical Pharmacokinetics

Pharmacokinetic studies in rats have demonstrated the superior oral bioavailability of GLL398 compared to its structural analog, GW7604.

| Parameter | GLL398 | GW7604 |

| Dose (mg/kg, oral) | 10 | 10 |

| AUC (µg·h/mL) | 36.9 | 3.35 |

| Species: Rat |

In Vivo Efficacy

GLL398 has shown potent dose-dependent inhibition of tumor growth in both cell line-derived (MCF-7) and patient-derived (WHIM20) xenograft models of ER+ breast cancer.

MCF-7 Xenograft Model

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |

| Vehicle | ~1000 | - |

| GLL398 (5 mg/kg, oral, daily) | ~400 | ~60 |

| GLL398 (20 mg/kg, oral, daily) | ~200 | ~80 |

Patient-Derived Xenograft (PDX) Model (WHIM20, ESR1 Y537S mutant)

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |

| Vehicle | ~1200 | - |

| GLL398 (20 mg/kg, oral, daily) | ~200 | ~83 |

Experimental Protocols

ERα Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantifies the binding affinity of GLL398 to the estrogen receptor.

Caption: Workflow for the ERα TR-FRET binding assay.

Detailed Steps:

-

A glutathione S-transferase (GST)-tagged ERα ligand-binding domain (LBD) is used.

-

A fluorescently labeled estradiol analog (Fluormone ES2 Green) serves as the tracer.

-

A terbium-labeled anti-GST antibody is used as the donor fluorophore.

-

In the absence of a competitor, binding of the tracer to the ERα-LBD brings the terbium donor and the green fluorescent acceptor into close proximity, resulting in a high FRET signal.

-

Increasing concentrations of GLL398 compete with the tracer for binding to the ERα-LBD, leading to a decrease in the FRET signal.

-

The concentration of GLL398 that inhibits 50% of the tracer binding (IC50) is determined.

ERα Degradation Assay (Western Blot)

This assay measures the ability of GLL398 to induce the degradation of the ERα protein in cells.

Caption: Workflow for the ERα degradation Western blot assay.

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of GLL398 in a living organism.

Caption: General workflow for in vivo xenograft studies.

Key Considerations for Xenograft Models:

-

MCF-7 Model: Requires estrogen supplementation to support tumor growth.

-

WHIM20 PDX Model: Harbors the ESR1 Y537S mutation, a clinically relevant model of acquired endocrine resistance.

Clinical Development Status

Based on publicly available information, GLL398 is currently in the preclinical stage of development. There is no evidence of an Investigational New Drug (IND) application filed with the U.S. Food and Drug Administration (FDA) or the initiation of clinical trials for GLL398 at this time. The developing company, Zenopharm, has advanced another oral SERD, ZB716, into Phase 1 clinical trials, indicating their expertise in this area of drug development.

Conclusion and Future Directions

GLL398 is a promising preclinical oral SERD with a compelling pharmacological profile. Its potent ER binding and degradation, coupled with excellent oral bioavailability and significant in vivo antitumor efficacy in models of both endocrine-sensitive and resistant breast cancer, highlight its potential as a future therapeutic agent.

Further preclinical studies are warranted to fully characterize its pharmacokinetic and pharmacodynamic properties, as well as its long-term safety profile. Successful completion of these studies could pave the way for an IND submission and the initiation of clinical trials to evaluate the safety and efficacy of GLL398 in patients with ER+ breast cancer. The development of effective oral SERDs like GLL398 holds the potential to significantly improve the treatment landscape for this patient population.

References

Methodological & Application

Application Notes and Protocols for (E,E)-GLL398 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E,E)-GLL398 is a potent and orally bioavailable selective estrogen receptor degrader (SERD).[1][2] As a boron-modified analog of GW5638, GLL398 demonstrates superior oral bioavailability while maintaining potent antiestrogenic activity and efficacy in degrading the estrogen receptor (ERα).[1][3][4] These characteristics make it a promising candidate for endocrine therapy in breast cancer, including models resistant to other treatments.[1][3][5] This document provides detailed application notes and protocols for the in vivo use of GLL398 in preclinical cancer models.

Mechanism of Action

GLL398 exerts its anticancer effects by binding to the estrogen receptor α (ERα), which leads to its subsequent degradation.[4][5] This dual mechanism of antagonizing and degrading the receptor effectively blocks ER-mediated signaling pathways that drive the proliferation of ER-positive breast cancer cells.[5] Notably, GLL398 has shown high binding affinity for both wild-type ERα and the constitutively active mutant ERα Y537S, which is a common mechanism of acquired resistance to endocrine therapy.[1][3][5] By promoting the proteolysis of the estrogen receptor, GLL398 effectively diminishes the cellular levels of this key driver of tumor growth.[1][6]

Signaling Pathway

References

- 1. GLL398, an oral selective estrogen receptor degrader (SERD), blocks tumor growth in xenograft breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. GLL-398 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 4. Rational Design of a Boron-Modified Triphenylethylene (GLL398) as an Oral Selective Estrogen Receptor Downregulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GLL398, an Oral Selective Estrogen Receptor Degrader (SERD), Blocks Tumor Growth in Xenograft Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Action of "pure" antiestrogens in inhibiting estrogen receptor action - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of (E,E)-GLL398 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction and Clarification of Mechanism of Action

(E,E)-GLL398 is a potent and orally bioavailable small molecule that has been characterized as a selective estrogen receptor degrader (SERD).[1][2][3][4][5] It is crucial for researchers to note that, based on current scientific literature, (E,E)-GLL398 is not a dual STAT3/5 degrader . Its primary mechanism of action is to bind to the estrogen receptor (ER), particularly ERα, and induce its degradation.[2][3] This compound was developed as a boron-modified analog of GW5638, which enhances its oral bioavailability while maintaining potent antiestrogenic and ER-degrading activities.[2][3][5]

These application notes and protocols are therefore focused on the established function of (E,E)-GLL398 as a SERD for use in cell culture, particularly in the context of estrogen receptor-positive (ER+) cancer research.

Mechanism of Action of (E,E)-GLL398 as a SERD

GLL398 functions as a SERD by binding to the estrogen receptor. This binding event is thought to induce a conformational change in the receptor protein, marking it for ubiquitination and subsequent degradation by the proteasome.[2][3] The degradation of the estrogen receptor depletes the cellular levels of ER, thereby inhibiting downstream signaling pathways that are dependent on estrogen and its receptor. This mechanism is particularly relevant in ER+ breast cancers, where the estrogen receptor is a key driver of tumor growth and proliferation.[2][3][6] GLL398 has been shown to be effective in both wild-type and mutant ER-expressing cells, such as those with the Y537S mutation, which can confer resistance to other endocrine therapies.[2]

Caption: Mechanism of action of GLL398 as a SERD.

Quantitative Data Summary

The following table summarizes the key quantitative data for (E,E)-GLL398 based on published studies.

| Parameter | Cell Line/Assay Condition | Value | Reference |

| ERα Binding Affinity (IC50) | Fluorescence Resonance Energy Transfer (FRET) binding assay | 1.14 nM | [3] |

| ERα Degradation (IC50) | MCF-7 breast cancer cells | 0.21 µM (210 nM) | [3] |

| ER (Y537S mutant) Binding Affinity (IC50) | Binding assay | 29.5 nM | [2] |

Application Notes

Recommended Cell Lines:

-

MCF-7: An ER+ human breast cancer cell line that is widely used to study the effects of SERDs.[3]

-

T47D: Another ER+ human breast cancer cell line suitable for studying endocrine therapies.

-

Cell lines engineered to express mutant forms of the estrogen receptor (e.g., Y537S) to study resistance mechanisms.[2]

Stock Solution Preparation:

-

It is recommended to dissolve (E,E)-GLL398 in an organic solvent such as DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

General Handling and Safety:

-

Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.

-

Handle the compound in a well-ventilated area or a chemical fume hood.

Experimental Protocols

Protocol 1: Determination of Optimal Concentration (Dose-Response Curve)

This protocol is designed to determine the effective concentration range of GLL398 for inducing cell death or inhibiting proliferation in a specific cell line.

Materials:

-

ER+ breast cancer cells (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

(E,E)-GLL398 stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., MTT, PrestoBlue, or CellTiter-Glo)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Allow the cells to attach and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.

-

Prepare a serial dilution of GLL398 in complete medium. A suggested concentration range is from 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) with the same final DMSO concentration as the highest GLL398 concentration.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of GLL398 or the vehicle control.

-

Incubate the plate for 72 hours.

-

Assess cell viability using a suitable assay reagent according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Assessment of Estrogen Receptor Degradation by Western Blot

This protocol is to confirm the degradation of ERα protein following treatment with GLL398.

Materials:

-

ER+ breast cancer cells (e.g., MCF-7)

-

Complete cell culture medium

-

(E,E)-GLL398 stock solution (10 mM in DMSO)

-

6-well cell culture plates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-ERα and anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with GLL398 at the desired concentrations (e.g., based on the dose-response curve, a concentration around the IC50 for degradation, such as 0.21 µM, can be used) and a vehicle control for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

-

Quantify the band intensities to determine the extent of ERα degradation.

Caption: Experimental workflows for using GLL398.

Concluding Remarks on STAT3/5 Degradation

While the user's initial query concerned the use of (E,E)-GLL398 as a dual STAT3/5 degrader, it is important to reiterate that this is not its documented function. The field of targeted protein degradation is rapidly advancing, and molecules specifically designed to degrade STAT3 and/or STAT5 are under active investigation by various research groups. Researchers interested in targeting these transcription factors are encouraged to consult the relevant literature for specific STAT3/5 degraders. The protocols and principles outlined here for GLL398 can, however, be adapted for the characterization of other small molecule degraders in cell culture.

References

- 1. Dual specific STAT3/5 degraders effectively block acute myeloid leukemia and natural killer/T cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rational Design of a Boron-Modified Triphenylethylene (GLL398) as an Oral Selective Estrogen Receptor Downregulator [pubmed.ncbi.nlm.nih.gov]

- 3. GLL398, an oral selective estrogen receptor degrader (SERD), blocks tumor growth in xenograft breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. GLL398, an Oral Selective Estrogen Receptor Degrader (SERD), Blocks Tumor Growth in Xenograft Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual specific STAT3/5 degraders effectively block acute myeloid leukemia and natural killer/T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

Application of GLL398 in Endocrine-Resistant Breast Cancer: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endocrine therapies are a cornerstone in the treatment of estrogen receptor-positive (ER-positive) breast cancer. However, a significant number of patients develop resistance to these treatments, often driven by mutations in the estrogen receptor alpha gene (ESR1), such as the Y537S mutation. GLL398 is an orally bioavailable, potent selective estrogen receptor degrader (SERD) designed to overcome this resistance. It acts by binding to the estrogen receptor, including mutated forms, and targeting it for degradation, thereby blocking its downstream signaling pathways that promote tumor growth.[1][2][3][4] This document provides detailed application notes and protocols for researchers studying the effects of GLL398 in endocrine-resistant breast cancer models.

Mechanism of Action

GLL398 is a boron-modified analog of GW5638.[1][2] Its primary mechanism of action is the degradation of the estrogen receptor alpha (ERα). By promoting the degradation of ERα, GLL398 effectively shuts down the estrogen signaling pathway, which is crucial for the proliferation and survival of ER-positive breast cancer cells.[3] Notably, GLL398 demonstrates high binding affinity to both wild-type ER and the constitutively active mutant ER Y537S, a common driver of acquired resistance to endocrine therapies like tamoxifen and aromatase inhibitors.[2][3][4] This makes GLL398 a promising therapeutic agent for treating advanced or metastatic breast cancers that have developed resistance to standard endocrine treatments.[2][3]

Data Presentation

Table 1: In Vitro Activity of GLL398

| Parameter | Value | Cell Line/Target | Reference |

| ERα Binding IC50 | 1.14 nM | Wild-Type ERα | [1][5] |

| ER Y537S Mutant Binding IC50 | 29.5 nM | ERα with Y537S mutation | [1] |

| ERα Degradation IC50 | 0.21 µM | MCF-7 breast cancer cells | [5] |

Table 2: In Vivo Efficacy of GLL398

| Model | Treatment | Outcome | Reference |

| MCF-7 Xenograft | GLL398 (oral administration) | Potent inhibition of tumor growth | [2][3] |

| Patient-Derived Xenograft (PDX) with ER Y537S | GLL398 (daily oral administration) | Complete blockade of tumor growth | [3] |

Signaling Pathway

The signaling pathway affected by GLL398 is central to the proliferation of ER-positive breast cancer cells. In endocrine-resistant breast cancer, particularly with ESR1 mutations, the estrogen receptor is constitutively active, leading to uncontrolled cell growth. GLL398 intervenes by binding to and promoting the degradation of the ER, thereby inhibiting downstream signaling.

Caption: Mechanism of action of GLL398 in endocrine-resistant breast cancer.

Experimental Protocols

ERα Binding Assay (Fluorescence Resonance Energy Transfer - FRET)

This protocol is based on the principle of FRET to measure the binding affinity of GLL398 to ERα.

Materials:

-

Recombinant human ERα (wild-type and Y537S mutant)

-

Fluorescently labeled estrogen ligand (e.g., a fluorescent derivative of estradiol)

-

GLL398

-